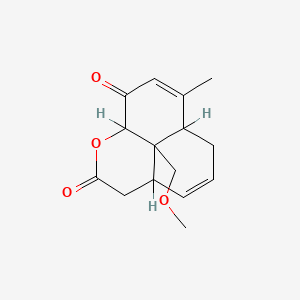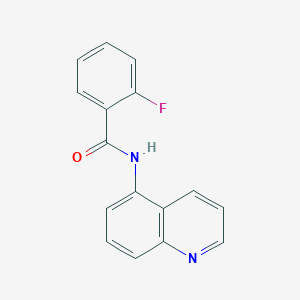
2-fluoro-N-quinolin-5-ylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-N-(quinolin-5-yl)benzamide is an organic compound with the molecular formula C16H11FN2O. It is a derivative of benzamide, where the benzamide moiety is substituted with a fluorine atom at the second position and a quinoline ring at the fifth position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(quinolin-5-yl)benzamide typically involves the reaction of 2-fluorobenzoyl chloride with 5-aminoquinoline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .
Industrial Production Methods
While specific industrial production methods for 2-fluoro-N-(quinolin-5-yl)benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions
2-Fluoro-N-(quinolin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinoline N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or quinoline derivatives.
科学的研究の応用
2-Fluoro-N-(quinolin-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent due to the biological activity of the quinoline moiety.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Chemical Biology: It serves as a probe for studying enzyme interactions and cellular pathways.
作用機序
The mechanism of action of 2-fluoro-N-(quinolin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA, inhibiting the replication of cancer cells or microorganisms. Additionally, the fluorine atom enhances the compound’s binding affinity and metabolic stability .
類似化合物との比較
Similar Compounds
- 2-Fluoro-N-(quinolin-8-yl)benzamide
- 2-Chloro-N-(quinolin-5-yl)benzamide
- 2-Methyl-N-(quinolin-5-yl)benzamide
Uniqueness
2-Fluoro-N-(quinolin-5-yl)benzamide is unique due to the presence of both a fluorine atom and a quinoline ring, which confer distinct electronic and steric properties. These features enhance its biological activity and make it a valuable compound for various applications .
特性
CAS番号 |
339336-27-5 |
|---|---|
分子式 |
C16H11FN2O |
分子量 |
266.27 g/mol |
IUPAC名 |
2-fluoro-N-quinolin-5-ylbenzamide |
InChI |
InChI=1S/C16H11FN2O/c17-13-7-2-1-5-11(13)16(20)19-15-9-3-8-14-12(15)6-4-10-18-14/h1-10H,(H,19,20) |
InChIキー |
MMUYQXSUHRBWPU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2C=CC=N3)F |
溶解性 |
39.7 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


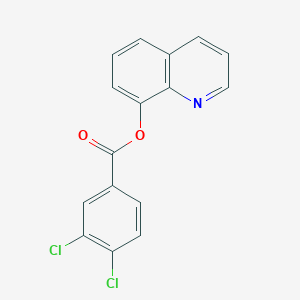
![1,3-Dimethyl-5-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14157397.png)
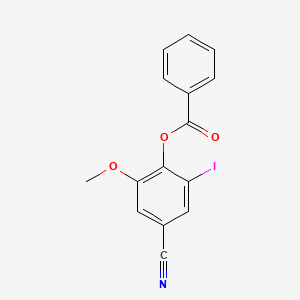
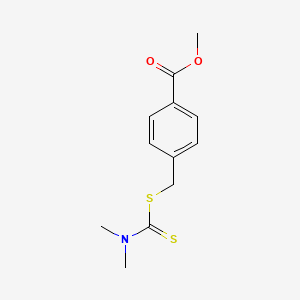
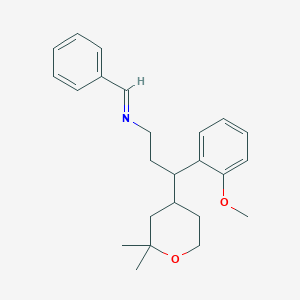
![methyl [(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B14157425.png)
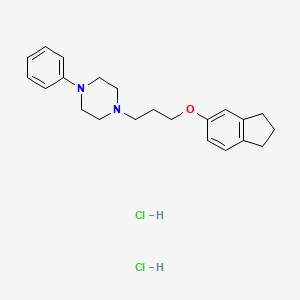
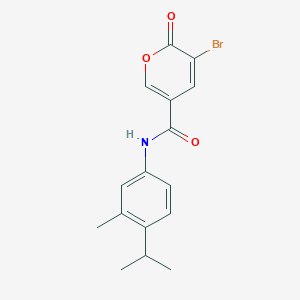
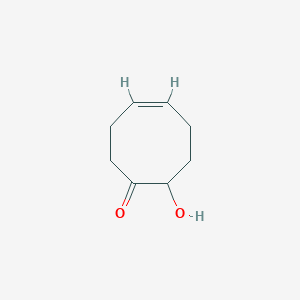
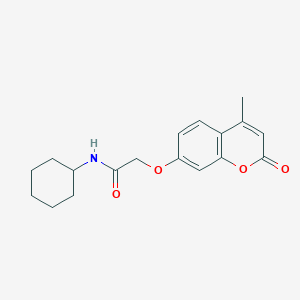
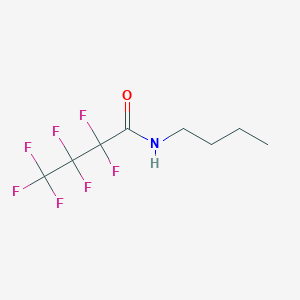
![4-[(1,1-Dimethylethoxy)carbonyl]-I+/--methyl-L-phenylalanine](/img/structure/B14157450.png)

